molecular formula C20H31N5O2 B10953102 N-cyclododecyl-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

N-cyclododecyl-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B10953102
M. Wt: 373.5 g/mol
InChI Key: YGFVTBLCUDVAGZ-UHFFFAOYSA-N
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Description

N-cyclododecyl-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

N-cyclododecyl-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclododecyl-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C20H31N5O2

Molecular Weight

373.5 g/mol

IUPAC Name

N-cyclododecyl-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C20H31N5O2/c1-24-19-17(13-22-24)20(27)25(15-21-19)14-18(26)23-16-11-9-7-5-3-2-4-6-8-10-12-16/h13,15-16H,2-12,14H2,1H3,(H,23,26)

InChI Key

YGFVTBLCUDVAGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3CCCCCCCCCCC3

Origin of Product

United States

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